Cas no 5364-22-7 (2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride)

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is a reactive acyl chloride derivative featuring an isoindole-1,3-dione (phthalimide) moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for the introduction of the phthalimide-protected propanoyl group. Its high reactivity toward nucleophiles, such as amines and alcohols, enables efficient acylation reactions under mild conditions. The phthalimide group offers stability and can be selectively deprotected, making it useful in multi-step synthetic routes. The compound is typically employed in peptide modifications, polymer chemistry, and pharmaceutical synthesis, where controlled functionalization is critical. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride structure
5364-22-7 structure
Product name:2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
CAS No:5364-22-7
MF:C16H14Cl3FN2O
MW:375.652564525604
MDL:MFCD00235215
CID:1583962
PubChem ID:4914672

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride Chemical and Physical Properties

Names and Identifiers

    • benzamide, 3-methyl-N-[2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl]-
    • 3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide
    • 3-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide
    • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
    • 5364-22-7
    • 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-a-methyl-1,3-dioxo-
    • AKOS016289350
    • SCHEMBL4683565
    • DTXSID10385779
    • AKOS000523931
    • STK809730
    • 3-Methyl-N-(2,2,2-trichloro-1-((2-fluorophenyl)amino)ethyl)benzamide
    • G22580
    • MDL: MFCD00235215
    • Inchi: InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3
    • InChI Key: FVLYPXOSHYZOPT-UHFFFAOYSA-N
    • SMILES: CC(C(=O)Cl)N1C(=O)C2=C(C=CC=C2)C1=O

Computed Properties

  • Exact Mass: 374.01582
  • Monoisotopic Mass: 374.015574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-234238-0.1g
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride
5364-22-7 95%
0.1g
$88.0 2024-06-19
Enamine
EN300-234238-10.0g
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride
5364-22-7 95%
10.0g
$1020.0 2024-06-19
Life Chemicals
F2196-0042-0.5g
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
5364-22-7 95%+
0.5g
$205.0 2023-09-06
TRC
D487745-50mg
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl Chloride
5364-22-7
50mg
$ 95.00 2022-06-05
TRC
D487745-5mg
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl Chloride
5364-22-7
5mg
$ 50.00 2022-06-05
Enamine
EN300-234238-0.05g
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride
5364-22-7 95%
0.05g
$60.0 2024-06-19
Enamine
EN300-234238-5g
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride
5364-22-7 95%
5g
$640.0 2023-09-15
Aaron
AR01APW4-100mg
2H-Isoindole-2-acetyl chloride, 1,3-dihydro-a-methyl-1,3-dioxo-
5364-22-7 95%
100mg
$146.00 2025-03-30
Aaron
AR01APW4-5g
2H-Isoindole-2-acetyl chloride, 1,3-dihydro-a-methyl-1,3-dioxo-
5364-22-7 95%
5g
$905.00 2023-12-14
A2B Chem LLC
AV78632-500mg
2H-Isoindole-2-acetyl chloride, 1,3-dihydro-a-methyl-1,3-dioxo-
5364-22-7 95%
500mg
$245.00 2024-04-19

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride Related Literature

Additional information on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

Comprehensive Overview of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride (CAS No. 5364-22-7)

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride (CAS No. 5364-22-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical synthesis. This acyl chloride derivative is particularly valued for its reactivity, making it a critical intermediate in the production of active pharmaceutical ingredients (APIs) and fine chemicals. The compound's unique structure, featuring an isoindole-1,3-dione moiety, contributes to its versatility in nucleophilic substitution reactions, a topic frequently searched by researchers in synthetic chemistry forums.

In recent years, the demand for high-purity intermediates like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has surged due to advancements in drug discovery and green chemistry. Researchers often inquire about its stability under ambient conditions and compatibility with common solvents, reflecting the growing emphasis on process optimization. The compound's role in constructing heterocyclic scaffolds—a trending topic in medicinal chemistry—further underscores its industrial relevance. Analytical techniques such as HPLC and NMR spectroscopy are typically employed to validate its purity, a detail frequently highlighted in peer-reviewed journals.

From an environmental perspective, the synthesis and handling of 5364-22-7 align with the principles of sustainable chemistry. Queries about biodegradable alternatives or waste minimization strategies during its application are common in academic discussions. Notably, the compound's low persistence in aqueous systems has been documented in environmental fate studies, addressing concerns raised by regulatory bodies. This aligns with the broader industry shift toward eco-friendly synthetic routes, a subject dominating conferences like the ACS Green Chemistry Institute.

The mechanistic pathways involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride are another focal point for organic chemists. Forums often feature debates on its reaction kinetics with amines or alcohols, reflecting its utility in amide bond formation—a cornerstone of peptide synthesis. Computational chemists also explore its molecular docking potential, linking it to drug design applications. Such interdisciplinary interest has propelled CAS No. 5364-22-7 into spotlighted databases like Reaxys and SciFinder.

Industrial scale-up of 5364-22-7 presents both challenges and innovations. Searches for continuous flow synthesis methods or catalytic improvements underscore the need for cost-effective production. Recent patents describe novel protecting group strategies utilizing this compound, further expanding its utility in multistep syntheses. These developments resonate with the pharmaceutical industry's push toward lean manufacturing, a theme prevalent in LinkedIn discussions among process chemists.

Quality control of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride remains a critical discussion area. Analytical chemists frequently search for impurity profiling protocols or storage stability data, emphasizing the compound's sensitivity to moisture. Regulatory guidelines from the ICH Q3A framework often reference such intermediates, highlighting their role in GMP compliance. This intersection of chemistry and regulation makes CAS No. 5364-22-7 a recurring subject in FDA submission guidelines.

Emerging applications in material science have also been explored. The compound's ability to functionalize polymers for biomedical coatings has garnered attention in niche research circles. Questions about its thermal degradation profile in polymer matrices appear in materials science forums, illustrating its cross-disciplinary appeal. Such innovations align with the broader trend of multifunctional reagents in advanced manufacturing.

In summary, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride (CAS No. 5364-22-7) exemplifies the convergence of synthetic utility and industrial demand. Its relevance to cutting-edge research and sustainable practices ensures continued interest across scientific communities. As laboratories increasingly adopt automated synthesis platforms, the compound's well-documented properties position it as a staple in modern organic chemistry workflows.

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